N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3OS/c1-16(2)19-7-5-17(6-8-19)12-23(29)28(15-18-4-3-11-26-14-18)24-27-21-10-9-20(25)13-22(21)30-24/h3-11,13-14,16H,12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPKUKINCIYJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide (CAS Number: 922471-80-5) is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHFNOS, with a molecular weight of 419.5 g/mol. The structure includes a fluorine atom on the benzothiazole ring and an isopropyl group on the phenyl moiety, which may influence its biological properties.
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the benzothiazole structure can enhance antibacterial effects, suggesting that this compound may also possess similar capabilities .
Anticancer Activity
In vitro studies have assessed the anticancer potential of related benzothiazole derivatives. For example, certain compounds have shown inhibitory effects on T-cell proliferation with IC values in the nanomolar range, indicating strong anticancer activity . Although specific data for this compound is limited, its structural analogs suggest a potential for similar efficacy.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such inhibition is relevant for treating neurodegenerative diseases like Alzheimer's. Related studies have shown that certain benzothiazole derivatives can effectively inhibit these enzymes, implying that this compound may also exhibit this activity .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Target Protein Interaction : The compound may interact with specific proteins involved in bacterial survival or cancer cell proliferation.
- Enzyme Inhibition : By inhibiting key enzymes, it could disrupt essential biochemical pathways in target organisms or cells.
- Reactive Oxygen Species Scavenging : Some benzothiazole derivatives have demonstrated antioxidant properties, which could play a role in their protective effects against cellular damage.
Research Findings and Case Studies
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide. For example, derivatives that include thiazole and sulfonamide groups have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
Case Study: Hybrid Antimicrobials
A study synthesized various derivatives that combined thiazole with sulfonamide, revealing their effectiveness when used in conjunction with cell-penetrating peptides. The results indicated that certain compounds exhibited significant antibacterial activity, with zones of inhibition measured against strains such as E. coli and S. aureus .
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl Derivative | 8 | 10.5 (E. coli), 8 (S. aureus) |
| Other Variants | 7.5 | 8 (S. epidermidis), 7 (B. subtilis) |
Antifungal Properties
The compound has also been investigated for its antifungal applications, particularly in controlling plant pathogens. The incorporation of the benzothiazole moiety has been linked to enhanced antifungal activity.
Case Study: Fungicidal Activity
Research has shown that compounds derived from benzothiazole are effective against Plasmopara viticola, a pathogen responsible for downy mildew in grapevines. These compounds work by inhibiting specific enzymes involved in the pathogen's lifecycle, thus providing a viable option for agricultural applications .
Enzyme Inhibition
The compound's structural characteristics suggest potential as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Case Study: Cholinesterase Inhibition
In vitro studies have indicated that derivatives of this compound exhibit significant inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's . The structure-activity relationship indicates that modifications to the benzothiazole moiety can enhance inhibitory potency.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound in various applications.
Key Findings:
- The presence of the fluorine atom in the benzothiazole ring enhances lipophilicity and biological activity.
- Substituents on the phenyl ring significantly affect the binding affinity to target enzymes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:
*Calculated based on formula C₂₃H₂₁FN₃OS.
Key Observations :
Electron-Donating vs. Withdrawing Groups: The target’s 6-fluoro substituent (electron-withdrawing) contrasts with the 6-methoxy group in compound 20 (electron-donating). Fluorine enhances metabolic stability and membrane permeability compared to methoxy .
Biological Activity Correlations: Thiazolidinedione-containing analogs (e.g., GB32) show HDAC8 inhibition, attributed to the dioxothiazolidin-3-yl moiety’s metal-chelating properties . The absence of this group in the target compound suggests divergent mechanisms.
Physicochemical Properties :
- The 4-isopropylphenyl group in the target compound increases steric bulk and lipophilicity (predicted logP ~3.5) compared to GB32 (logP ~2.8). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Melting points for fluorinated analogs (e.g., GB32: 274–275°C) suggest high crystallinity, likely shared by the target compound .
Pharmacological Profiles of Related Compounds
- Antimicrobial Activity: Compounds 47–50 (), bearing benzo[d]thiazole sulfonyl groups, exhibit gram-positive antibacterial and antifungal activity.
- Anticonvulsant Activity :
- N-(6-alkoxybenzo[d]thiazol-2-yl)acetamides () show anticonvulsant effects via triazole-thioether linkages. The target’s lack of such groups may limit this activity .
Q & A
Basic: What are the recommended synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide?
Methodological Answer:
The synthesis of this compound can be approached via multi-step reactions involving:
- Substitution reactions under alkaline conditions to introduce fluorobenzo[d]thiazol-2-yl groups (e.g., using 6-fluoro-2-aminobenzothiazole derivatives) .
- Condensation reactions between intermediates (e.g., 4-isopropylphenylacetic acid derivatives) and pyridin-3-ylmethylamine, facilitated by coupling agents like EDCI or DCC .
- Purification via column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product, as demonstrated in analogous acetamide syntheses .
Key Considerations:
- Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., TEA) to improve yields .
- Monitor reaction progress using TLC or HPLC to ensure completion of intermediate steps .
Basic: How to characterize the compound's purity and structural integrity?
Methodological Answer:
Characterization should include:
- Spectroscopic Analysis:
- Elemental Analysis (EA): Compare experimental vs. calculated C, H, N, S, and F percentages to confirm stoichiometry .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ion) .
Quality Control:
Advanced: How to design experiments to assess kinase inhibition potential?
Methodological Answer:
- Enzyme Assays:
- Cellular Studies:
Data Interpretation:
Advanced: What computational approaches optimize reaction conditions for synthesis?
Methodological Answer:
- Reaction Path Search:
- Machine Learning (ML):
- Molecular Dynamics (MD):
Validation:
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Systematic Variability Analysis:
- Structural Modifications:
- Meta-Analysis:
Case Study:
- In CK1 inhibitor studies, substituents on the pyrimidin-2-ylthio group significantly altered selectivity; adjust substituents to clarify bioactivity .
Advanced: Strategies for SAR studies focusing on the fluorobenzo[d]thiazol-2-yl group
Methodological Answer:
- Core Modifications:
- Functional Group Additions:
- Pharmacophore Mapping:
Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
